Centrinone-B acts by selectively inhibiting PLK4 [, , , ]. PLK4 is a serine/threonine kinase crucial for regulating centriole duplication during the cell cycle [, , ]. By inhibiting PLK4, Centrinone-B disrupts centriole duplication, leading to centrosome amplification defects [, , , , ]. This disruption can impact cell cycle progression, cell proliferation, and ultimately, contribute to cell death [, , , , ].
Investigating the role of PLK4 in cancer: Centrinone-B has been used to study the role of PLK4 in various cancer types, including prostate cancer [], melanoma [, ], and embryonal brain tumors []. Studies have shown that Centrinone-B can inhibit the growth of cancer cells in vitro, suggesting its potential as an anti-cancer agent [, , , ].
Studying centrosome amplification: Centrinone-B is used to induce centrosome amplification defects, allowing researchers to study the consequences of abnormal centrosome numbers on cell cycle progression, cell division, and cell fate [, , , , ].
Elucidating the mechanisms of mitotic catastrophe: Centrinone-B has been utilized in research to investigate the relationship between centrosome amplification and mitotic catastrophe, a form of cell death linked to aberrant mitosis [].
Investigating fibroblast-to-myofibroblast transition (FMT): Research suggests that Centrinone-B can inhibit FMT, a process central to fibrosis, by affecting the activation and expression of PLK4 []. This finding indicates its potential as an anti-fibrotic agent [].
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3